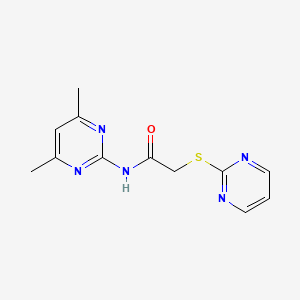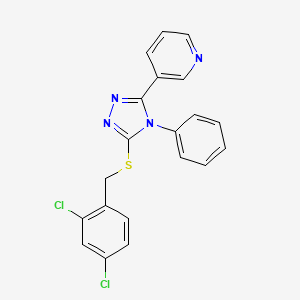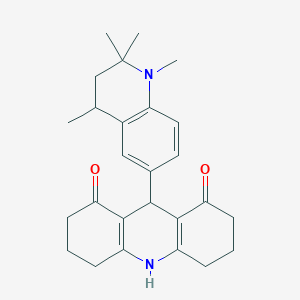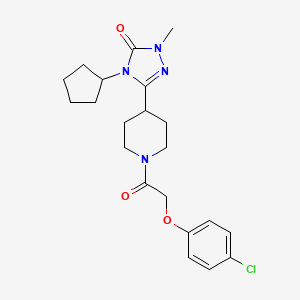
N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide involves several steps. One common method includes the reaction of 4,6-dimethyl-2-aminopyrimidine with 2-chloropyrimidine-5-thiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or thiols.
Aplicaciones Científicas De Investigación
N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and photonic properties.
Mecanismo De Acción
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The adsorption is influenced by the presence of nitrogen and sulfur atoms in the compound, which interact with the metal surface through lone pair electrons . In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its antibacterial or anticancer effects .
Comparación Con Compuestos Similares
N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide can be compared with other pyrimidine derivatives such as:
N,N′-bis(4,6-dimethylpyrimidin-2-yl)pyromellitic diimide: This compound has similar structural features but different electronic properties and applications.
N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Known for its corrosion inhibition properties, similar to this compound.
3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: A pyrimidinyl Schiff base with antimicrobial properties.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C12H13N5OS |
|---|---|
Peso molecular |
275.33 g/mol |
Nombre IUPAC |
N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C12H13N5OS/c1-8-6-9(2)16-11(15-8)17-10(18)7-19-12-13-4-3-5-14-12/h3-6H,7H2,1-2H3,(H,15,16,17,18) |
Clave InChI |
BWUIMYXMIGKDBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NC(=O)CSC2=NC=CC=N2)C |
Solubilidad |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-dimethylphenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14962615.png)
![N-(3,4-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14962618.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B14962622.png)
methanone](/img/structure/B14962630.png)
![N-(2-chlorophenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14962641.png)
![2-(2-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline](/img/structure/B14962644.png)

![7-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14962666.png)

![methyl 9,9-dimethyl-6-(4-nitrophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B14962684.png)


![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14962706.png)

